

Application Notes & Protocols: In Vivo Imaging of Muramyl Dipeptide-Induced Inflammation

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Compound of Interest

Compound Name: Muramyl Dipeptide

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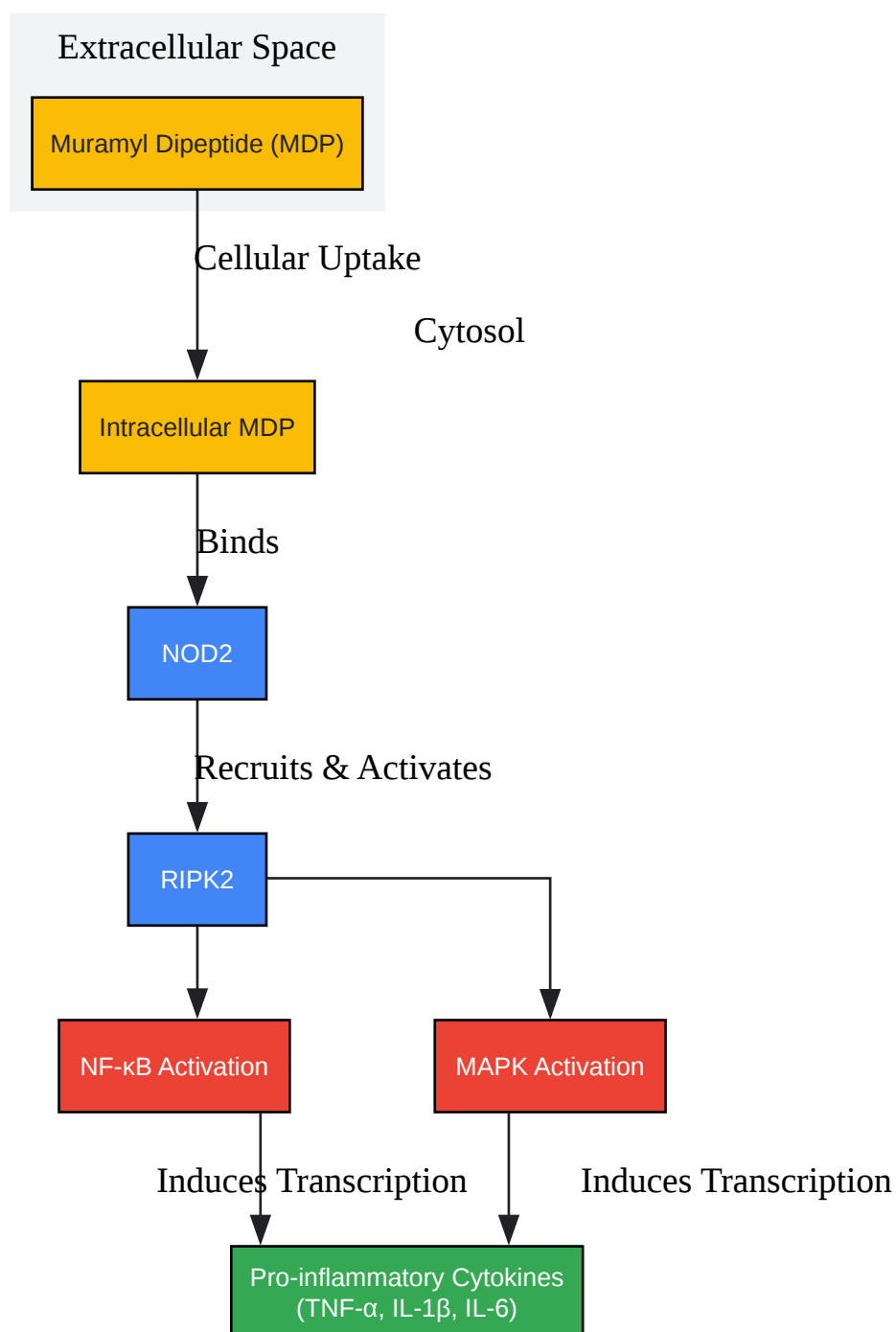
Introduction

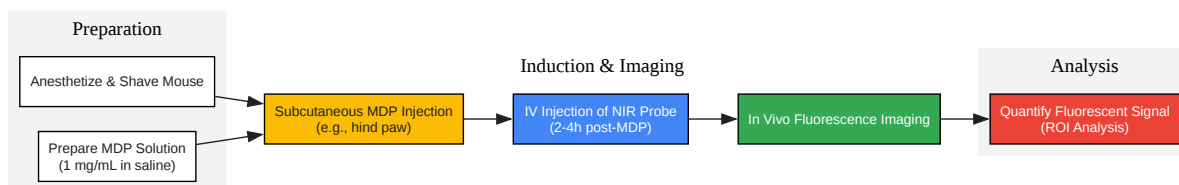
Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is a potent activator of the innate immune system, initiating a robust inflammatory response.^{[1][2]} This response is primarily mediated through the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).^{[3][4][5]} Understanding the dynamics of MDP-induced inflammation in a living organism is crucial for studying host-pathogen interactions, the pathophysiology of inflammatory diseases such as Crohn's disease, and for the development of novel anti-inflammatory therapeutics. This document provides detailed protocols for inducing and imaging MDP-mediated inflammation in vivo, along with the underlying signaling pathways and methods for data quantification.

Core Concepts: The MDP-NOD2 Signaling Pathway

MDP, once it enters the cell, is recognized by the leucine-rich repeat (LRR) domain of the cytosolic protein NOD2. This binding event initiates a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-interacting protein kinase 2). The interaction between NOD2 and RIPK2, mediated by their respective caspase recruitment domains (CARDs), is a critical step in the signaling cascade. Activated RIPK2 then triggers downstream signaling pathways, including the activation of the transcription factor NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinases (MAPKs). This signaling cascade culminates in the

transcription and secretion of various pro-inflammatory cytokines and chemokines, such as TNF- α , IL-1 β , and IL-6, which orchestrate the inflammatory response.





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